molecular formula C19H25FN2O B1392571 N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine CAS No. 1242948-04-4

N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine

Cat. No. B1392571
CAS RN: 1242948-04-4
M. Wt: 316.4 g/mol
InChI Key: LUMGUSMXEGJNRW-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine, or 4-EBPF, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 179°C and is soluble in chloroform and ethanol. 4-EBPF has been studied extensively for its potential use in a variety of biochemical and physiological processes.

Scientific Research Applications

1. Structural and Molecular Analysis

N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine and its derivatives have been a subject of interest in crystallography and molecular structure analysis. Studies have explored the crystal structures of related compounds, highlighting features such as hydrogen bonding and van der Waals interactions. For instance, research on N,N'-Bis(2-methoxybenzylidene) adducts of ethane-1,2-diamine, propane-1,3-diamine, and butane-1,4-diamine revealed insights into their molecular packing and structural symmetries (Reglinski, Taylor, & Kennedy, 2004).

2. Synthesis and Characterization of Complexes

The compound and its variants have been utilized in the synthesis and characterization of various metal complexes. These studies often focus on understanding the interaction between the compound and different metal ions, providing valuable insights into the formation of complexes with potential applications in catalysis and materials science. For example, the synthesis and characterization of Cd(II) Schiff-base macrocyclic N3O2 complexes using similar compounds highlighted the formation of metal-polyamine complexes (Keypour, Azadbakht, & Khavasi, 2008).

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-N'-[(4-fluorophenyl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O/c1-2-23-19-10-6-17(7-11-19)15-22-13-3-12-21-14-16-4-8-18(20)9-5-16/h4-11,21-22H,2-3,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMGUSMXEGJNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCCNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxybenzyl)-N'-(4-fluorobenzyl)propane-1,3-diamine

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